molecular formula C13H17NO4 B12858692 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-

Cat. No.: B12858692
M. Wt: 251.28 g/mol
InChI Key: YQZKCGSEOBRNRK-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is a compound belonging to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and have gained significant attention in the pharmaceutical industry. This particular compound features a unique structure that includes a hydroxyethyl group and a methoxymethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-hydroxyethyl)phenylamine with glycidol to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- undergoes several types of chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.

    Medicine: Its potential as an antibacterial agent is explored for treating infections caused by multidrug-resistant bacteria.

    Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The antibacterial activity of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to other oxazolidinones, making it effective against a wide range of Gram-positive pathogens.

Comparison with Similar Compounds

Similar compounds in the oxazolidinone class include linezolid and tedizolid. While linezolid was the first oxazolidinone antibiotic introduced, tedizolid is a newer drug with a better safety profile and once-daily dosing. Compared to these compounds, 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- offers unique structural features that may contribute to different pharmacokinetic and pharmacodynamic properties. Its distinct hydroxyethyl and methoxymethyl groups differentiate it from other oxazolidinones, potentially offering advantages in specific applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3

InChI Key

YQZKCGSEOBRNRK-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO

Origin of Product

United States

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